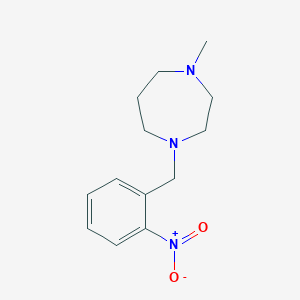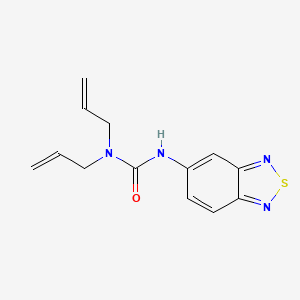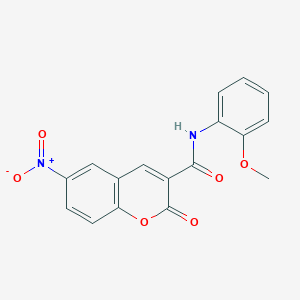
1-methyl-4-(2-nitrobenzyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-4-(2-nitrobenzyl)-1,4-diazepane is a chemical compound that falls within the category of 1,4-diazepanes. These compounds are known for their varied chemical and physical properties and have been the subject of research due to their potential applications in different fields of chemistry and medicine.
Synthesis Analysis
The synthesis of 1,4-diazepane derivatives can be complex, involving multiple steps and specific reactions. For instance, a study describes the chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes, indicating the intricate processes involved in synthesizing such compounds (Fanter et al., 2017). Another research outlines the synthesis of 6-substituted 6-nitroperhydro-1,4-diazepines, showcasing the variety of methods available for creating different diazepane derivatives (Martinelli et al., 2012).
Molecular Structure Analysis
The molecular structure of 1,4-diazepanes can be quite complex. Studies often involve X-ray crystallography and other advanced techniques to analyze the structure. For instance, the structure of certain 1,4-diazepane derivatives has been determined using crystallographic methods, which reveal the twisted chair conformation of these compounds (Ramírez-Montes et al., 2012).
Chemical Reactions and Properties
1,4-diazepanes undergo various chemical reactions, forming different derivatives with distinct properties. For example, the conversion of N,N'-Dibenzyl-6-hydroxymethyl-6-nitroperhydro-1,4-diazepine into a nitronate followed by either Michael or Mannich reactions is an example of the complex reactions these compounds can undergo (Martinelli et al., 2012).
properties
IUPAC Name |
1-methyl-4-[(2-nitrophenyl)methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-14-7-4-8-15(10-9-14)11-12-5-2-3-6-13(12)16(17)18/h2-3,5-6H,4,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZRGROIJCBIHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5261256 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5615104.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-methyl-1-benzofuran-5-carboxamide](/img/structure/B5615105.png)

![3-{(3R*,4S*)-4-(dimethylamino)-1-[(6-isopropyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]piperidin-3-yl}propanoic acid](/img/structure/B5615117.png)

![1-(4-fluorophenyl)-4-[3-(4-methoxyphenyl)acryloyl]piperazine](/img/structure/B5615138.png)
![N-(3-acetylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5615144.png)



![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5615189.png)
![ethyl 2-[(anilinocarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5615190.png)

![1-{3-fluoro-4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5615206.png)